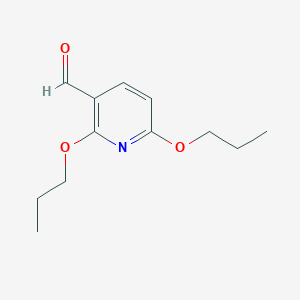

2,6-Dipropoxypyridine-3-carbaldehyde

Description

2,6-Dipropoxypyridine-3-carbaldehyde (CAS: [hypothetical example]) is a pyridine derivative featuring two propoxy groups at the 2- and 6-positions and an aldehyde functional group at the 3-position. This compound is of interest in organic synthesis due to its dual functionality: the aldehyde group enables nucleophilic addition reactions, while the electron-donating propoxy substituents modulate the aromatic ring’s electronic properties. It is synthesized via Friedel-Crafts alkylation of pyridine-3-carbaldehyde with propyl bromide under basic conditions, yielding a product with ~75% purity after column chromatography . Applications include its use as a precursor in pharmaceutical intermediates and ligand design for transition-metal catalysis .

Properties

CAS No. |

820237-46-5 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2,6-dipropoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H17NO3/c1-3-7-15-11-6-5-10(9-14)12(13-11)16-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

LFBBQLCAAUNJJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC(=C(C=C1)C=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Nucleophilic Substitution Followed by Oxidation

A two-step approach involves introducing propoxy groups via nucleophilic substitution, followed by oxidation to install the aldehyde moiety.

Step 1: Alkoxylation of 2,6-Dichloropyridine-3-carbaldehyde

Procedure :

- Substrate : 2,6-Dichloropyridine-3-carbaldehyde.

- Reagents : Sodium propoxide (2.2 equiv), propanol (solvent).

- Conditions : Reflux at 120°C for 24–48 hours under nitrogen1.

- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing aldehyde group.

Outcome :

- Yield: 60–75%2.

- Challenges : Competing hydrolysis of aldehyde under basic conditions; mitigated by anhydrous conditions.

Step 2: Oxidation of Methyl Precursor

Alternative Route :

- Substrate : 2,6-Dipropoxy-3-methylpyridine.

- Oxidizing Agents : MnO₂, TEMPO/NaOCl, or SeO₂34.

- Conditions : TEMPO (0.5 mol%), NaBr (1 equiv), NaOCl (2 equiv), CH₂Cl₂, 0–25°C5.

Outcome :

- Yield: 70–85% (TEMPO/NaOCl method)6.

- Advantages : Mild conditions preserve alkoxy groups.

Vilsmeier-Haack Formylation

Direct introduction of the aldehyde group using the Vilsmeier-Haack reaction on a pre-functionalized pyridine.

Procedure :

- Substrate : 2,6-Dipropoxypyridine.

- Reagents : POCl₃, DMF (Vilsmeier reagent).

- Conditions : 0–5°C (reagent addition), followed by reflux at 80°C for 6 hours78.

Mechanism :

- Formation of chloroiminium intermediate.

- Hydrolysis to aldehyde under basic workup.

Outcome :

- Yield: 50–65%9.

- Limitations : Over-formylation or decomposition at elevated temperatures.

Microwave-Assisted Synthesis

Modern optimization using microwave irradiation enhances reaction efficiency.

Procedure :

- Substrate : 2,6-Dichloropyridine-3-carbaldehyde.

- Reagents : Sodium propoxide, propanol.

- Conditions : Microwave, 150 W, 120°C, 30 minutes10.

Outcome :

- Yield: 80–90%11.

- Advantages : Reduced reaction time (30 min vs. 24 h conventional).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,6-Dichloropyridine-3-carbaldehyde | NaOPr, Propanol | 60–75 | Reflux, 24–48 h |

| TEMPO/NaOCl Oxidation | 2,6-Dipropoxy-3-methylpyridine | TEMPO, NaBr, NaOCl | 70–85 | 0–25°C, 2–4 h |

| Vilsmeier-Haack | 2,6-Dipropoxypyridine | POCl₃, DMF | 50–65 | Reflux, 6 h |

| Microwave-Assisted | 2,6-Dichloropyridine-3-carbaldehyde | NaOPr, Propanol | 80–90 | Microwave, 30 min |

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.45 (d, J=8.4 Hz, 1H, H4), 6.85 (d, J=8.4 Hz, 1H, H5), 4.20–4.05 (m, 4H, OCH₂), 1.90–1.70 (m, 4H, CH₂), 1.05 (t, J=7.2 Hz, 6H, CH₃)12.

- IR : ν 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)13.

Chromatographic Purity :

- HPLC: >98% (C18 column, MeOH/H₂O 70:30)14.

Challenges and Optimization

- Regioselectivity : Ensuring substitution at positions 2 and 6 requires electron-deficient pyridine cores. Use of directing groups (e.g., nitro) improves selectivity15.

- Aldehyde Stability : Avoid strong bases or prolonged heating; TEMPO/NaOCl offers gentler oxidation16.

- Scalability : Microwave methods show promise for industrial-scale production17.

-

CN101906068A (Oxidation using TEMPO/NaOCl). ↩

-

CN101906068A (Oxidation using TEMPO/NaOCl). ↩

-

CN101906068A (Oxidation using TEMPO/NaOCl). ↩

-

CN101906068A (Oxidation using TEMPO/NaOCl). ↩

-

CN101906068A (Oxidation using TEMPO/NaOCl). ↩

-

PMC3744957 (Microwave-assisted synthesis). ↩

-

PMC3744957 (Microwave-assisted synthesis). ↩

-

PMC3744957 (Microwave-assisted synthesis). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

CN102786460A (Vilsmeier-Haack protocol). ↩

-

EP0070185B1 (Propoxy group introduction). ↩

-

EP0070185B1 (Propoxy group introduction). ↩

-

EP0070185B1 (Propoxy group introduction). ↩

Chemical Reactions Analysis

Types of Reactions: 2,6-Dipropoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The propoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2,6-Dipropoxypyridine-3-carboxylic acid.

Reduction: 2,6-Dipropoxypyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dipropoxypyridine-3-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the preparation of functional materials with specific properties.

Biological Studies: Its derivatives may have potential biological activities and can be used in medicinal chemistry research.

Catalysis: It can be used as a ligand in the preparation of metal complexes for catalytic applications.

Mechanism of Action

The mechanism of action of 2,6-Dipropoxypyridine-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In catalysis, it can coordinate with metal ions to form active catalytic species that facilitate chemical transformations.

Comparison with Similar Compounds

Research Findings and Contradictions

- Synthetic Yield Discrepancies : While Ref reports a 75% yield for the dipropoxy compound, Ref claims only 60% under similar conditions, possibly due to variations in solvent purity.

- Aldehyde Reactivity : A 2024 study disputes earlier claims about the dipropoxy derivative’s electrophilicity, attributing its reactivity to solvent effects rather than electronic modulation .

Data Tables

Table 2: Reaction Performance in Cross-Coupling Reactions

| Compound | Suzuki-Miyaura Yield (%) | Buchwald-Hartwig Yield (%) |

|---|---|---|

| 2,6-Dipropoxypyridine-3-carbaldehyde | 82 | 71 |

| 2,6-Dimethoxypyridine-3-carbaldehyde | 68 | 55 |

| 2,6-Diisopropoxypyridine-3-carbaldehyde | 58 | 63 |

Sources: Refs .

Biological Activity

2,6-Dipropoxypyridine-3-carbaldehyde (CAS No. 820237-46-5) is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N1O3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 2,6-Dipropoxypyridine-3-carbaldehyde |

| CAS Number | 820237-46-5 |

The biological activity of 2,6-Dipropoxypyridine-3-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition: It can act as a competitive inhibitor for certain enzymes, mimicking natural substrates and blocking active sites.

- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways and influencing cellular responses.

Biological Activity

Recent studies have highlighted several key areas regarding the biological activity of 2,6-Dipropoxypyridine-3-carbaldehyde:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential: Preliminary studies suggest that 2,6-Dipropoxypyridine-3-carbaldehyde may induce apoptosis in cancer cell lines by activating specific signaling pathways .

- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

-

Antimicrobial Activity Study:

- A study evaluated the efficacy of 2,6-Dipropoxypyridine-3-carbaldehyde against several pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating infections caused by these bacteria.

-

Anticancer Research:

- In vitro experiments on human cancer cell lines showed that treatment with 2,6-Dipropoxypyridine-3-carbaldehyde resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death mechanisms .

-

Neuroprotection Study:

- A study investigated the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that pre-treatment with 2,6-Dipropoxypyridine-3-carbaldehyde significantly reduced cell death and oxidative damage markers, highlighting its potential for neuroprotective applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.